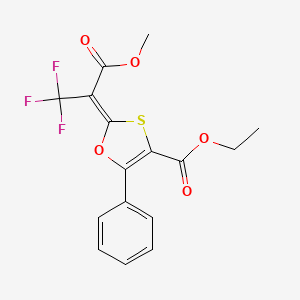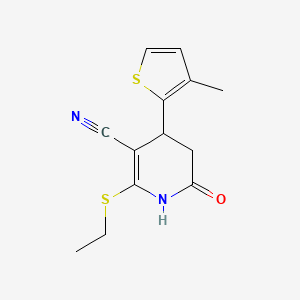![molecular formula C23H16N4O4 B11640566 1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]- CAS No. 700357-58-0](/img/structure/B11640566.png)
1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is a complex organic compound characterized by its unique structure, which includes an acetyl group, a nitro group, and a phenyl diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves multiple steps, starting with the preparation of the indanone core. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired imino and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenyl diazenyl group can interact with various enzymes and proteins, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE: shares similarities with other nitro and diazenyl compounds, such as nitrobenzene and azobenzene derivatives.
Nitrobenzene: Known for its use in the synthesis of aniline and other chemicals.
Azobenzene: Widely studied for its photochromic properties and applications in molecular switches.
Uniqueness
The uniqueness of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
700357-58-0 |
|---|---|
Molecular Formula |
C23H16N4O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-acetyl-7-nitro-3-(4-phenyldiazenylphenyl)iminoinden-1-one |
InChI |
InChI=1S/C23H16N4O4/c1-14(28)20-22(18-8-5-9-19(27(30)31)21(18)23(20)29)24-15-10-12-17(13-11-15)26-25-16-6-3-2-4-7-16/h2-13,20H,1H3 |
InChI Key |
FNBZCGOLBZFFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=C(C1=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)

![(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11640523.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11640544.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
methanone](/img/structure/B11640550.png)
![4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)
